molecular formula C11H13ClN2O2 B1455286 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride CAS No. 1332528-66-1

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride

Cat. No.: B1455286
CAS No.: 1332528-66-1
M. Wt: 240.68 g/mol
InChI Key: GIBOMOWZBYDZHU-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride typically involves the condensation of imidazo[1,2-a]pyridine with butanoic acid derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation and purification. The use of advanced techniques such as chromatography and crystallization ensures the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Pharmacological Activities

The imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer : Several studies have indicated that imidazo[1,2-a]pyridine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Antimicrobial : These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi, making them potential candidates for new antimicrobial agents .
  • Anticonvulsant : Certain derivatives have demonstrated anticonvulsant properties in animal models, suggesting their potential use in treating epilepsy .
  • Anti-inflammatory : Imidazo[1,2-a]pyridine derivatives have been reported to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications and effectiveness of imidazo[1,2-a]pyridine derivatives:

  • Cancer Treatment : A study demonstrated that specific analogs of imidazo[1,2-a]pyridine could effectively inhibit tumor growth in xenograft models. The mechanism involved modulation of signaling pathways crucial for cancer cell survival .
  • Antimicrobial Efficacy : Research highlighted a series of imidazo[1,2-a]pyridine compounds that exhibited potent antimicrobial activity against resistant strains of bacteria. The structure-activity relationship (SAR) studies provided insights into the modifications necessary for enhanced efficacy .
  • Anticonvulsant Activity : In preclinical trials, certain derivatives showed significant anticonvulsant effects in mouse models of epilepsy. The findings support further development towards clinical applications .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride stands out due to its unique structural features and versatile reactivity.

Biological Activity

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities , including potential applications in antimicrobial and anticancer therapies . This article reviews the current understanding of its biological activity, focusing on research findings, structure-activity relationships (SAR), and case studies.

  • IUPAC Name: 2-imidazo[1,2-a]pyridin-2-ylbutanoic acid; hydrochloride
  • Molecular Formula: C11H13ClN2O2
  • CAS Number: 1332528-66-1
  • Molecular Weight: 240.69 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to modulate these targets is linked to its structural features, which allow it to participate in various biochemical pathways.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, a study reported an MIC (Minimum Inhibitory Concentration) value of 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit the proliferation of cancer cell lines such as A-431 and Jurkat cells with IC50 values lower than those of traditional chemotherapeutics like doxorubicin . The structure-activity relationship studies suggest that modifications on the imidazo[1,2-a]pyridine scaffold can enhance cytotoxicity .

Study 1: Structure-Activity Relationship Analysis

A comprehensive review analyzed several imidazo[1,2-a]pyridine derivatives, highlighting their pharmacological activities including antiulcer, anticonvulsant, and anticancer effects. The study emphasized the importance of specific structural modifications in enhancing biological activity .

Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, derivatives of imidazo[1,2-a]pyridine were synthesized and tested against multiple pathogens. Results showed that certain substitutions on the pyridine ring significantly improved antibacterial activity against resistant strains .

CompoundMIC (μg/mL)Activity
Compound A3.12Antibacterial (S. aureus)
Compound B5.00Antifungal (C. albicans)
Compound C<10Anticancer (A-431)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions starting with imidazo[1,2-a]pyridine derivatives. Key steps include cyclization to form the heterocyclic core, followed by alkylation or carboxylation to introduce the butanoic acid moiety. Optimization requires strict control of temperature (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF improve yield). Purification via liquid chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?

  • 1H/13C NMR : Confirms proton environments and carbon backbone, with imidazo[1,2-a]pyridine protons appearing as distinct aromatic signals (δ 7.5–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 212.63) .
  • HPLC with UV detection : Monitors purity (>98%) using C18 columns and aqueous/organic mobile phases .

Advanced Research Questions

Q. How do electronic and steric effects of the imidazo[1,2-a]pyridine ring influence the compound’s reactivity in carboxylation or derivatization reactions?

  • The electron-deficient pyridine moiety directs electrophilic substitution to the 3-position, while the imidazole nitrogen participates in hydrogen bonding, stabilizing intermediates. Steric hindrance at the 2-position necessitates bulky base catalysts (e.g., DBU) for efficient carboxylation . DFT studies reveal charge distribution at reactive sites, guiding regioselective modifications .

Q. What experimental and computational approaches resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

  • Inconsistent IC50 values : Re-evaluate assays under standardized conditions (e.g., ATP concentration in kinase assays). Cross-validate using orthogonal methods like SPR or microscale thermophoresis .
  • DFT-based docking simulations : Predict binding affinities to targets (e.g., kinases) and correlate with experimental data to identify false positives from aggregation artifacts .

Q. How can regioselective functionalization of the butanoic acid chain be achieved for structure-activity relationship (SAR) studies?

  • Stepwise protection/deprotection : Use tert-butyl esters to protect the carboxylic acid during imidazo[1,2-a]pyridine modifications .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable enantioselective esterification of the butanoic acid chain, yielding chiral derivatives for SAR .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Storage conditions : Keep at −20°C in amber vials under inert gas (argon) to prevent hydrolysis of the hydrochloride salt. Lyophilization increases stability for >12 months .
  • Stabilizers : Add 1% (w/v) trehalose to aqueous solutions to reduce oxidation .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by minimizing residence time at high temperatures .
  • Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology to achieve >80% yield .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-8(11(14)15)9-7-13-6-4-3-5-10(13)12-9;/h3-8H,2H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBOMOWZBYDZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN2C=CC=CC2=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride

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